molecular formula C12H14N4O2S B2523811 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide CAS No. 1155081-33-6

2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide

Cat. No. B2523811
CAS RN: 1155081-33-6
M. Wt: 278.33
InChI Key: OTIOTPYGGAWLDS-UHFFFAOYSA-N
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Description

2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Structural Diversity

The compound 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide belongs to the class of pyrazolo [3,4-b]pyridines . These heterocyclic compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo [3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) to date . Researchers have explored the diversity of substituents at positions N1, C3, C4, C5, and C6 in these compounds.

Synthetic Methods

The synthesis of 1H-pyrazolo [3,4-b]pyridines involves various methods. Starting from either a preformed pyrazole or pyridine, chemists have developed strategies to introduce substituents. For instance, the first monosubstituted 1H-pyrazolo [3,4-b]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Since then, researchers have explored diverse synthetic routes, including the use of 1,3-diketones and other reagents .

a. Antiproliferative Activity: Researchers have investigated the antiproliferative properties of 1H-pyrazolo [3,4-b]pyridines. These compounds exhibit potential as inhibitors of cell growth and proliferation. Further studies are needed to explore specific targets and mechanisms .

b. Functionalized Derivatives: Functionalized 1H-pyrazolo [3,4-b]pyridines have been explored for their interactions with biological targets. Their structural similarity to purines suggests potential applications in areas such as cancer therapy, inflammation, and neurodegenerative diseases .

c. Other Biological Targets: Beyond antiproliferative effects, researchers have investigated the compounds’ interactions with enzymes, receptors, and other biomolecules. These studies aim to uncover novel drug candidates and therapeutic agents .

properties

IUPAC Name

2-hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9-4-6-10(7-5-9)16-19(17,18)11-3-2-8-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIOTPYGGAWLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide

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